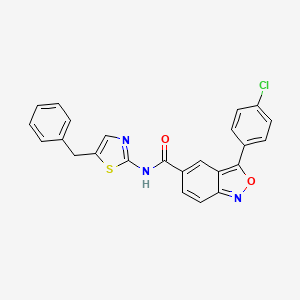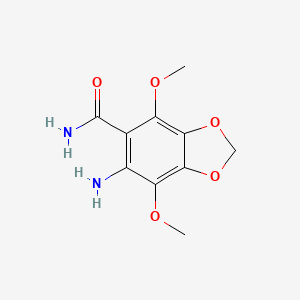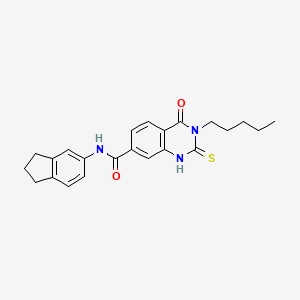![molecular formula C25H24N2O2S B11460662 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11460662.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE is a complex organic compound that features a furan ring, a thiazole ring, and a propanamide group
Preparation Methods
The synthesis of 3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and thiazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Scientific Research Applications
3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and cellular processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXYLIC ACID: Shares the furan ring and methylphenyl group but differs in the carboxylic acid functionality.
2-(2-FURANYLMETHYL)-5-METHYL-FURAN: Contains a furan ring with methyl substitution but lacks the thiazole and propanamide groups.
HYDRAZINE-COUPLED PYRAZOLE DERIVATIVES: These compounds share some pharmacological properties but have different core structures and functionalities.
The uniqueness of 3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE lies in its combination of furan, thiazole, and propanamide groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C25H24N2O2S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[5-(4-methylphenyl)furan-2-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C25H24N2O2S/c1-17-3-7-19(8-4-17)15-22-16-26-25(30-22)27-24(28)14-12-21-11-13-23(29-21)20-9-5-18(2)6-10-20/h3-11,13,16H,12,14-15H2,1-2H3,(H,26,27,28) |
InChI Key |
ZLXVDYOYGKFNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide](/img/structure/B11460579.png)
![N-(2-chloropyridin-3-yl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11460582.png)
![tert-butyl N-[2-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B11460597.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B11460602.png)

![4-tert-butyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B11460606.png)
![1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B11460611.png)
![3,7-Bis(3-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11460621.png)
![N-benzyl-2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide](/img/structure/B11460623.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460627.png)
![2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol](/img/structure/B11460633.png)

![2-(benzylthio)-5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11460652.png)

